Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17566496
Molecular Formula: C14H19Cl2NO2
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19Cl2NO2 |
|---|---|
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
| Standard InChI Key | APSMVDIBICCJFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring substituted at the 1-position with a benzyl group and at the 3-position with both a chloromethyl group and an ethyl carboxylate moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents .
Molecular Formula:
Molecular Weight: 305.2 g/mol (calculated from constituent atomic masses) .
Table 1: Key Physicochemical Properties
The chloromethyl group introduces electrophilic reactivity, while the ester moiety enables hydrolytic conversion to carboxylic acids .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step processes, leveraging cyclization and functional group transformations:
-
Amination and Cyclization:
Reacting epichlorohydrin with benzylamine in aqueous triethylamine facilitates azetidine ring formation. Triethylamine acts as both a base and phase-transfer catalyst, achieving yields >70% . -
Chloromethylation:
Introducing the chloromethyl group via bromination followed by nucleophilic substitution with HCl. A study by Žukauskaitė et al. demonstrated analogous bromomethylation using (NBS) in acetonitrile . -
Esterification and Salt Formation:
Reaction with ethyl chloroformate yields the ethyl ester, followed by HCl treatment to form the hydrochloride salt .
Table 2: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Triethylamine, HO, 60°C | 72% | |
| Chloromethylation | NBS, AIBN, CCl, 80°C | 65% | |
| Esterification | Ethyl chloroformate, DMAP, CHCl | 85% |
Purification and Optimization
Chromatography and recrystallization from ethanol/water mixtures are critical for isolating high-purity product . Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve cyclization efficiency .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling diversification of the azetidine scaffold:
This reactivity is exploited to generate libraries of derivatives for biological screening .
Ester Hydrolysis
The ethyl ester hydrolyzes under basic conditions to yield azetidine-3-carboxylic acid, a precursor for peptide-mimetic drugs :
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening with strong nucleophiles (e.g., Grignard reagents), forming linear amines or lactams.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its rigid azetidine core mimics peptide backbones, enhancing target binding .
Plant Growth Regulation
Derivatives of azetidine-3-carboxylic acid exhibit male-sterilizing effects in plants, enabling hybrid seed production. Patent US4639334A highlights its utility in agricultural chemistry .
Table 3: Key Applications and Derivatives
| Application | Derivative | Biological Activity |
|---|---|---|
| Anticancer agents | 3-Cyanoazetidine analogues | Tubulin polymerization inhibition |
| Herbicides | Azetidine-3-carboxylic acid esters | Growth retardation in weeds |
Recent Advances and Future Directions
Recent studies focus on enantioselective synthesis and catalytic functionalization. For example, palladium-catalyzed cross-coupling of chloromethyl azetidines with aryl boronic acids enables rapid access to chiral intermediates . Additionally, computational modeling predicts high affinity for GABA receptors, suggesting neurological applications.
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